

Application Notes: Utilizing MRS2395 for P2Y12 Signaling Pathway Blockade

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Compound of Interest

Compound Name: MRS2395

Cat. No.: B1246216

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Introduction

The P2Y12 receptor is a crucial G protein-coupled receptor (GPCR) on the surface of platelets, playing a pivotal role in thrombosis and hemostasis.[1][2] Upon activation by adenosine diphosphate (ADP), the P2Y12 receptor initiates a signaling cascade that leads to platelet activation, aggregation, and the formation of a stable thrombus.[3] Consequently, it is a primary target for antiplatelet therapies in cardiovascular diseases.[1][4] **MRS2395** is a potent and selective antagonist of the P2Y12 receptor, making it a valuable tool for investigating the physiological and pathological roles of this signaling pathway.[5][6] These application notes provide a comprehensive guide to using **MRS2395** for the effective blockade of P2Y12 signaling in both in vitro and in vivo research settings.

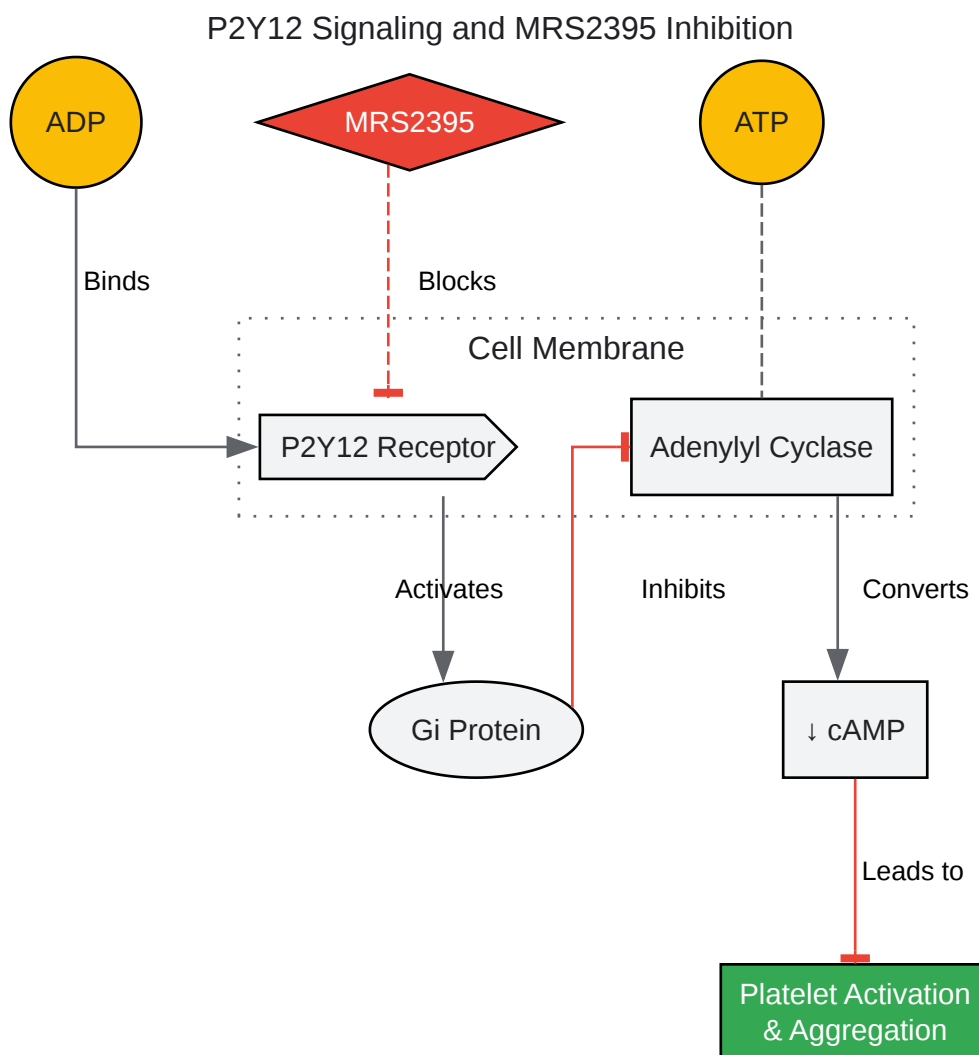
Chemical and Physical Properties of MRS2395

Proper handling and storage of **MRS2395** are critical for maintaining its activity and ensuring experimental reproducibility.

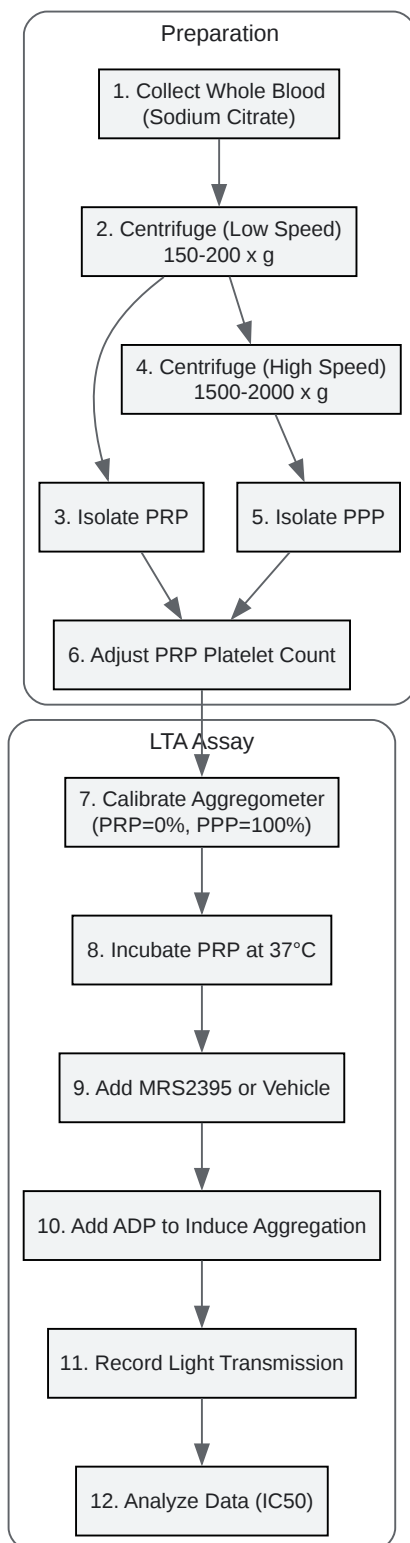
Property	Value	Reference
IUPAC Name	[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl pivalate	N/A
Synonyms	N/A	N/A
Molecular Formula	C19H27N5O5S	N/A
Molecular Weight	453.51 g/mol	N/A
Appearance	Crystalline solid	[7]
Solubility	Soluble in DMSO	[7]
Storage	Store at -20°C for long-term stability.	N/A

Mechanism of Action

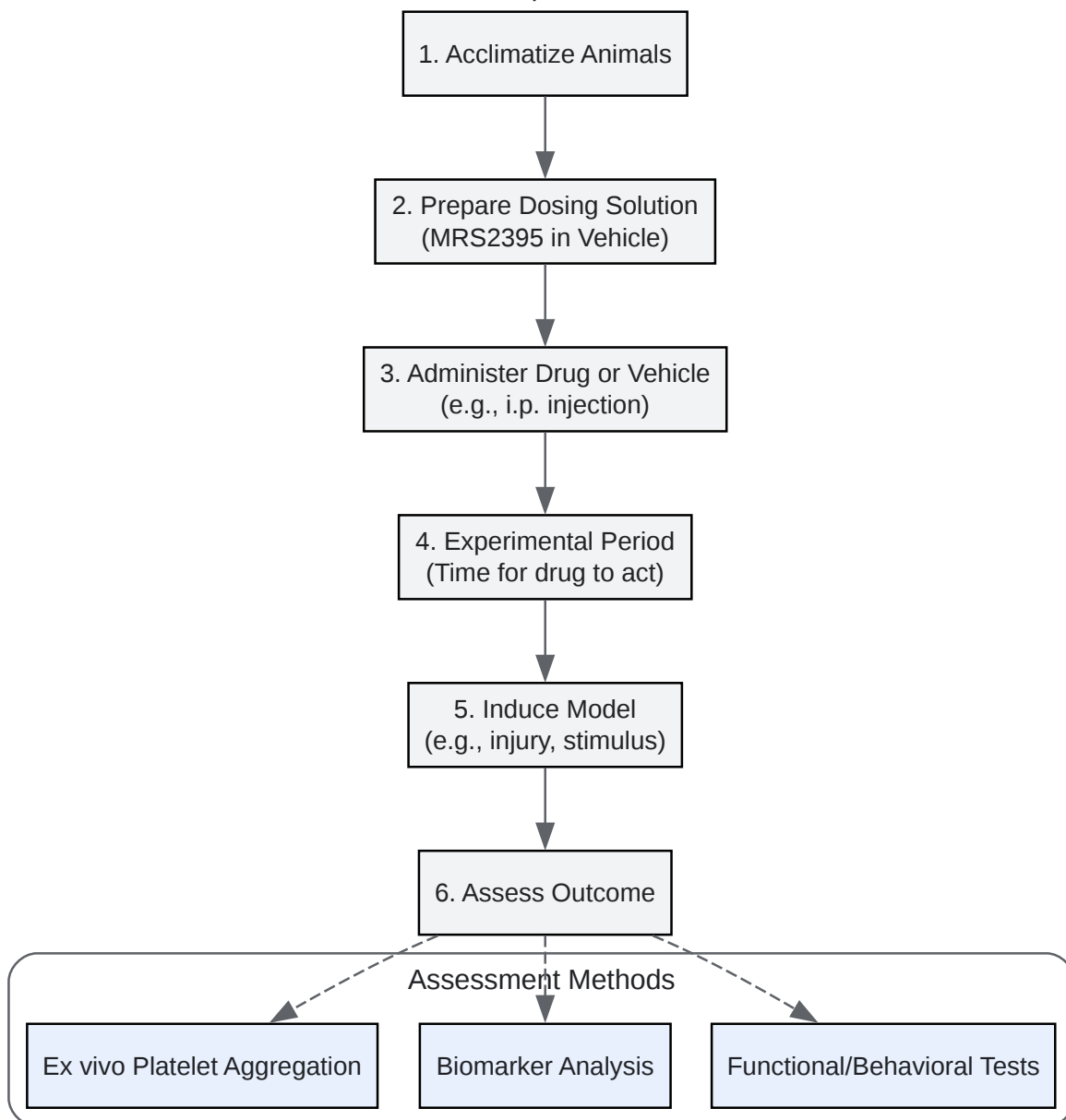
MRS2395 functions as a competitive antagonist at the P2Y12 receptor. The receptor is coupled to the inhibitory G protein, Gi. When ADP binds to the P2Y12 receptor, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Lower cAMP levels reduce the threshold for platelet activation and contribute to the stabilization of platelet aggregates. By blocking the binding of ADP to the P2Y12 receptor, **MRS2395** prevents this downstream signaling cascade, thereby inhibiting platelet activation and aggregation.[3]



In Vitro Platelet Aggregation Workflow



General In Vivo Experimental Workflow



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